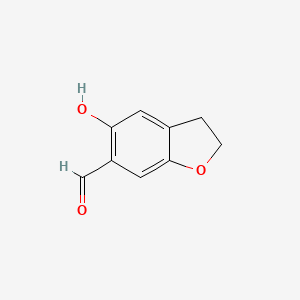

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyd

Übersicht

Beschreibung

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde, also known as HDBF-6-CHO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile intermediate in the synthesis of various bioactive molecules, and it has been used in several studies to investigate its mechanism of action and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzofuranderivate, einschließlich 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyd, wurden auf ihre potenziellen Antitumoreigenschaften untersucht. Einige substituierte Benzofurane zeigen signifikante wachstumshemmende Wirkungen auf verschiedene Krebszelllinien, wie z. B. Leukämie, nicht-kleinzelligen Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Diese Verbindungen werden als vielversprechend für die Entwicklung gezielter Therapien mit minimalen Nebenwirkungen angesehen.

Antibakterielle Mittel

Die strukturellen Merkmale von Benzofuranverbindungen machen sie zu geeigneten Kandidaten für die antibakterielle Therapie. Bestimmte Benzofuranderivate haben eine starke antibakterielle Aktivität gezeigt, die im Kampf gegen antibiotikaresistente Bakterien entscheidend ist . Die Hydroxylgruppen und andere Substituenten am Benzofurankern verstärken diese Aktivität, was ihn zu einem wertvollen Gerüst in der Medikamentenentwicklung macht.

Organische Synthese

In der organischen Chemie dient This compound als vielseitiger Baustein. Er wird bei der Synthese komplexer polycyclischer Benzofuranverbindungen durch Methoden wie freie Radikal-Cyclisierungs-Kaskaden und Protonen-Quantentunneln verwendet, die den Aufbau komplexer Benzofuransysteme mit hoher Ausbeute und weniger Nebenreaktionen ermöglichen .

Medikamentenentwicklung

Die inhärente Reaktivität und die einzigartige chemische Struktur von This compound machen ihn zu einem unschätzbaren Werkzeug bei der Synthese innovativer Medikamentenkandidaten. Seine Rolle bei der Entwicklung neuer Therapeutika, insbesondere solcher mit anti-Hepatitis-C-Virus-Aktivität, unterstreicht seine Bedeutung in der pharmazeutischen Forschung .

Biochemische Forschung

In der biochemischen Forschung werden Benzofuranderivate verwendet, um biologische Aktivitäten zu untersuchen und die Beziehung zwischen Struktur und Bioaktivität zu verstehen. Die Fähigkeit der Verbindung, mit biologischen Systemen zu interagieren, ist unerlässlich, um ihr Potenzial als natürlicher Wirkstoff-Leitverbindung zu erforschen .

Entwicklung von Pflanzenschutzmitteln

Über die Pharmazie hinaus wird This compound auch im Bereich der Entwicklung von Pflanzenschutzmitteln eingesetzt. Seine chemischen Eigenschaften werden genutzt, um fortschrittliche Pflanzenschutzmittel zu entwickeln, die zur Synthese von Verbindungen beitragen, die die landwirtschaftliche Produktivität steigern können .

Wirkmechanismus

Target of Action

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde, a benzofuran derivative, has been found to have strong biological activities Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .

Mode of Action

It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Biochemical Pathways

Benzofuran derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The bioavailability of benzofuran derivatives is generally improved by modifications to the benzofuran core .

Result of Action

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The stability and efficacy of benzofuran derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of these enzymes. Additionally, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can act as a substrate for certain oxidoreductases, leading to the formation of reactive oxygen species (ROS) that can influence cellular redox states .

Cellular Effects

The effects of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can modulate the activity of the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. This compound also affects mitochondrial function, potentially leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been observed to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in vitro has been associated with changes in cellular morphology and function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit protective effects against oxidative stress and inflammation. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range. Beyond this range, adverse effects become more pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues. The compound’s localization and accumulation within cells can be influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

The subcellular localization of 5-Hydroxy-2,3-dihydrobenzofuran-6-carbaldehyde is crucial for its activity and function. It has been observed to localize within the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound may undergo post-translational modifications, such as phosphorylation and acetylation, which can direct it to specific cellular compartments. These targeting signals are essential for the compound’s precise localization and subsequent biological effects .

Eigenschaften

IUPAC Name |

5-hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-5-7-4-9-6(1-2-12-9)3-8(7)11/h3-5,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJCYCHRQDSXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C21)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543933 | |

| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99385-88-3 | |

| Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

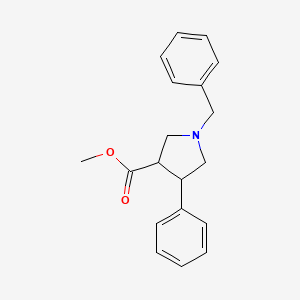

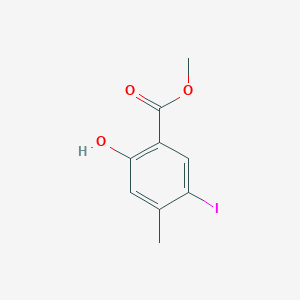

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B1611031.png)

![8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine](/img/structure/B1611032.png)

![1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione](/img/structure/B1611033.png)

![Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-](/img/structure/B1611036.png)

![2-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611037.png)